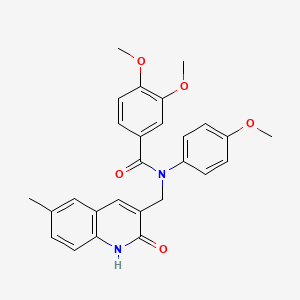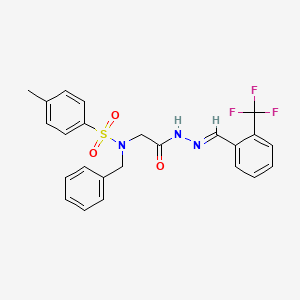
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as EHPQMP, is a novel compound with potential applications in scientific research. EHPQMP is a quinoline-based derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has potential applications in scientific research due to its ability to modulate various biological targets. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cellular signaling pathways. Inhibition of PKC has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been implicated in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves the inhibition of PKC and AChE. PKC is involved in the regulation of cellular signaling pathways, and its inhibition by this compound can lead to the suppression of cell proliferation and the induction of apoptosis. AChE is involved in the breakdown of acetylcholine, and its inhibition by this compound can lead to the accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of PKC and AChE in a dose-dependent manner. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, leading to the inhibition of AChE activity and the modulation of PKC activity.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has several advantages for use in lab experiments. This compound is a novel compound that has not been extensively studied, providing an opportunity for new research. This compound has been synthesized in high purity and high yield, allowing for accurate dosing in experiments. However, this compound also has limitations for use in lab experiments. This compound has not been extensively studied, and its safety profile is not well established. This compound has also not been tested in clinical trials, and its efficacy in treating diseases is not well established.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide. One direction is to further study the mechanism of action of this compound, including its effects on cellular signaling pathways and neurotransmission. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. Additionally, this compound could be modified to improve its potency and selectivity for specific biological targets. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with 4-ethoxybenzoyl chloride to form 4-ethoxy-N-(2-hydroxy-7-methylquinolin-3-yl)benzamide. This intermediate is then reacted with propionyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-21(25)24(18-8-10-19(11-9-18)27-5-2)14-17-13-16-7-6-15(3)12-20(16)23-22(17)26/h6-13H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNOOFSOCXBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)




![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)


![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)